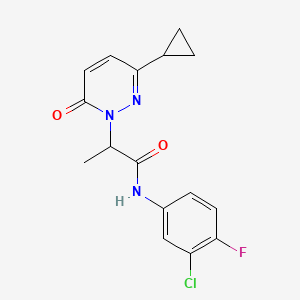

N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O2/c1-9(16(23)19-11-4-5-13(18)12(17)8-11)21-15(22)7-6-14(20-21)10-2-3-10/h4-10H,2-3H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHULFKNTZWUJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)F)Cl)N2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

Formation of the chlorofluorophenyl intermediate: This step involves the chlorination and fluorination of a phenyl ring.

Cyclopropylation: Introduction of the cyclopropyl group through a cyclopropanation reaction.

Formation of the dihydropyridazinone ring: This step involves the cyclization of appropriate precursors to form the dihydropyridazinone moiety.

Amidation: The final step involves the coupling of the chlorofluorophenyl intermediate with the dihydropyridazinone intermediate to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The chlorofluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Medicine: Potential use in drug development for the treatment of various diseases.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide would depend on its specific application. In a medicinal context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridazinone-based amides. Key structural analogs are highlighted below, with differences in substituent positioning, amide chain length, and aromatic group modifications.

N-(4-Chloro-3-Fluorophenyl)-2-(3-Cyclopropyl-6-Oxo-1,6-Dihydropyridazin-1-yl)Acetamide

- Molecular Formula : C₁₅H₁₃ClFN₃O₂

- Molecular Weight : 321.73 g/mol

- Key Differences :

- The phenyl substituents are positional isomers (4-chloro-3-fluorophenyl vs. 3-chloro-4-fluorophenyl in the target compound).

- Shorter acetamide linker (CH₂CONH- vs. propanamide’s CH₂CH₂CONH-).

- Implications : The chloro/fluoro positional swap may alter steric and electronic interactions with biological targets, while the shorter amide chain could reduce conformational flexibility .

2-(3-Cyclopropyl-6-Oxo-1,6-Dihydropyridazin-1-yl)-N-{[2-(Propan-2-yloxy)Pyridin-3-yl]Methyl}Acetamide

- Molecular Formula : C₁₈H₂₂N₄O₃

- Molecular Weight : 342.39 g/mol

- Key Differences :

- Pyridin-3-ylmethyl group replaces the chlorinated/fluorinated phenyl ring.

- Propan-2-yloxy substituent on the pyridine introduces additional hydrophobicity.

- Acetamide linker (vs. propanamide).

- Implications : The pyridine moiety may enhance solubility compared to halogenated aryl groups, while the ether substituent could influence metabolic stability .

Structural and Physicochemical Data Comparison

*Calculated based on the compound’s systematic name.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : CHClF NO

- Molecular Weight : 301.76 g/mol

The structure features a chlorofluorophenyl group and a cyclopropyl-dihydropyridazine moiety, which are critical for its biological activity.

The biological activity of N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide is primarily attributed to its interaction with specific biological targets. Research indicates that the compound may act as an inhibitor for various enzymes and receptors involved in disease pathways.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit enzymes related to metabolic pathways in cancer cells.

- Receptor Modulation : The compound could modulate receptors linked to neurotransmission, potentially affecting neurological conditions.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent.

| Cell Line | IC (µM) | Effectiveness |

|---|---|---|

| HeLa (Cervical) | 10 | High |

| MCF7 (Breast) | 15 | Moderate |

| A549 (Lung) | 20 | Moderate |

Antimicrobial Activity

N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide has also shown antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

-

Study on Anticancer Effects :

A recent study evaluated the compound's effects on the proliferation of cancer cells. Results indicated a dose-dependent decrease in cell viability, particularly in HeLa cells, suggesting its potential as a therapeutic agent in cervical cancer treatment. -

Antimicrobial Efficacy :

Research conducted on the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its possible application in treating bacterial infections.

Q & A

Q. How can I optimize the synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide to improve yield and purity?

- Methodological Answer : Employ a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, flow-chemistry techniques (as demonstrated in the synthesis of diphenyldiazomethane) allow precise control over reaction conditions, minimizing side reactions . Use HPLC (≥98% purity threshold) to monitor intermediates and final product purity. For cyclopropane-containing analogs, ensure inert atmospheres to prevent ring-opening side reactions .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXT or SHELXL for structure solution and refinement, particularly if single crystals are obtained. SHELXT automates space-group determination and is robust for small-molecule structures .

- NMR spectroscopy : Assign peaks using - HSQC/HMBC correlations, focusing on the dihydropyridazinone ring (δ ~6.5–7.5 ppm for aromatic protons) and cyclopropyl protons (δ ~0.5–1.5 ppm).

- High-resolution mass spectrometry (HRMS) : Validate molecular formula with <5 ppm error.

Q. How should I handle safety and stability concerns during experimental work with this compound?

- Methodological Answer :

- Safety protocols : Refer to GHS classification data (if available) for analogous compounds (e.g., 6-chloro-7-cyclobutyl-triazolo-pyridazine derivatives). Use fume hoods, nitrile gloves, and closed systems for reactions involving chloro/fluoro substituents .

- Stability : Store under argon at –20°C to prevent hydrolysis of the dihydropyridazinone moiety. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation pathways .

Advanced Research Questions

Q. How can I resolve contradictions between computational predictions and experimental data (e.g., crystallographic vs. DFT-optimized geometries)?

- Methodological Answer :

- Crystallographic refinement : Use SHELXL to model anisotropic displacement parameters, especially for the cyclopropyl group, which may exhibit thermal motion artifacts. Compare with DFT (B3LYP/6-311+G(d,p))-optimized geometries using software like ORTEP for visualization .

- Statistical validation : Calculate R-factor discrepancies (<5%) and use Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O) that may distort the structure .

Q. What strategies can address low reproducibility in pharmacological assays involving this compound?

- Methodological Answer :

- Assay design : Include positive controls (e.g., known kinase inhibitors if targeting enzyme inhibition) and validate cell-line viability (MTT assay) prior to testing.

- Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures ≤0.1% v/v) to prevent aggregation. Measure solubility via nephelometry .

- Data normalization : Apply Z-score or % inhibition normalization to account for batch-to-batch variability in biological replicates.

Q. How can I investigate the mechanistic role of the cyclopropane moiety in this compound’s bioactivity?

- Methodological Answer :

- Synthetic analogs : Prepare derivatives with cyclopropane replaced by cyclobutane or ethylene groups. Compare IC values in target assays (e.g., kinase inhibition).

- Computational docking : Perform molecular dynamics simulations (AMBER/OpenMM) to assess steric/electronic effects of the cyclopropane ring on binding pocket interactions.

- Metabolic stability : Use microsomal assays (human liver microsomes) to evaluate if cyclopropane enhances resistance to oxidative metabolism .

Data Contradiction Analysis

Q. How to reconcile discrepancies in crystallographic data (e.g., bond-length variations) for this compound?

- Methodological Answer :

- Refinement checks : Re-analyze data with SHELXL using TWIN/BASF commands if twinning is suspected. Compare ADPs (anisotropic displacement parameters) for the fluorophenyl group to rule out disorder .

- Database benchmarking : Cross-reference bond lengths (e.g., C–F: ~1.34 Å) with Cambridge Structural Database (CSD) entries for similar fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.